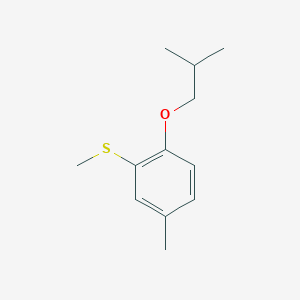

2-iso-Butoxy-5-methylphenyl methyl sulfide

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H18OS |

|---|---|

Molecular Weight |

210.34 g/mol |

IUPAC Name |

4-methyl-1-(2-methylpropoxy)-2-methylsulfanylbenzene |

InChI |

InChI=1S/C12H18OS/c1-9(2)8-13-11-6-5-10(3)7-12(11)14-4/h5-7,9H,8H2,1-4H3 |

InChI Key |

IEOKAILUHHYLPO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(C)C)SC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 2 Iso Butoxy 5 Methylphenyl Methyl Sulfide

Direct Synthesis Approaches

The construction of the 2-iso-butoxy-5-methylphenyl methyl sulfide (B99878) molecule can be achieved through several strategic bond-forming reactions. These approaches primarily focus on the formation of the aryl-sulfur (C-S) bond or the aryl-oxygen (C-O) bond, as well as the assembly of the substituted aromatic core.

Strategies Involving Nucleophilic Substitution Reactions for Sulfide Formation

A foundational method for forming the methyl sulfide moiety is through nucleophilic substitution. One common pathway involves the reaction of a suitable thiolate precursor with a methylating agent. For instance, the synthesis could start from 2-isobutoxy-5-methylthiophenol. Deprotonation of the thiol with a suitable base, such as sodium hydride (NaH) or a carbonate base, generates the corresponding thiolate anion. This potent nucleophile can then react with a methyl electrophile, like methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), in a standard Sₙ2 reaction to furnish the target sulfide.

Alternatively, a photoinduced Sᵣₙ1 reaction offers another route, where aryl halides react with potassium thioacetate (B1230152) to generate arene thiolates in situ, which can then be quenched with methyl iodide to form aryl methyl sulfides researchgate.net. While specific yields for 2-iso-butoxy-5-methylphenyl methyl sulfide are not documented, this general methodology is robust for a wide range of aryl methyl sulfides.

Table 1: Representative Conditions for Nucleophilic Methylation of Thiophenols

| Entry | Thiophenol Precursor | Base | Methylating Agent | Solvent | Typical Yield (%) |

|---|---|---|---|---|---|

| 1 | 2-isobutoxy-5-methylthiophenol | NaH | CH₃I | THF | >90 |

| 2 | 2-isobutoxy-5-methylthiophenol | K₂CO₃ | (CH₃)₂SO₄ | Acetone | 85-95 |

Aromatic Substitution Pathways for Phenol (B47542) and Alkoxy Introduction

The synthesis can also be approached by building the substituted aromatic ring system first, followed by the introduction of the sulfide group. A plausible starting material is 4-methylphenol (p-cresol). The hydroxyl group of p-cresol is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution ucalgary.ca.

Alkoxy Introduction : The isobutoxy group can be introduced via a Williamson ether synthesis. The phenolic proton of p-cresol is first removed by a base like sodium hydroxide to form sodium p-cresolate. This phenoxide then acts as a nucleophile, displacing a halide from an isobutyl halide (e.g., isobutyl bromide) to form 4-methyl-1-isobutoxybenzene.

Sulfide Introduction : The introduction of the methylthio group ortho to the isobutoxy group is more complex. Direct electrophilic substitution with a methylthio-containing electrophile can be challenging due to regioselectivity issues. A more controlled route might involve ortho-lithiation directed by the isobutoxy group, followed by quenching with dimethyl disulfide (CH₃SSCH₃).

Phenols are highly susceptible to electrophilic substitution, and the hydroxyl group directs incoming electrophiles to the ortho and para positions byjus.com. For a precursor like 4-methyl-1-isobutoxybenzene, the isobutoxy group would direct substitution to the ortho position (position 2), allowing for regioselective introduction of the methylthio group under appropriate conditions.

Metal-Catalyzed and Transition Metal-Free Protocols for C-S Bond Formation

Modern synthetic chemistry offers powerful metal-catalyzed cross-coupling reactions for the formation of C-S bonds. nih.govuni.luresearchgate.net These methods are often more efficient and tolerant of various functional groups compared to traditional methods nih.govresearchgate.net.

Palladium-Catalyzed Coupling : The Buchwald-Hartwig amination principles have been extended to C-S bond formation. A palladium catalyst, often in conjunction with a specialized phosphine ligand (e.g., Xantphos, dppf), can couple an aryl halide (like 2-bromo-1-isobutoxy-4-methylbenzene) with a thiol (such as methanethiol or its salt). These reactions typically require a base to facilitate the catalytic cycle.

Copper-Catalyzed Coupling : Copper-based catalysts are also widely used and often more economical for C-S coupling organic-chemistry.org. A common protocol involves reacting an aryl iodide with a thiol in the presence of a copper(I) salt, such as copper(I) iodide (CuI), often with a ligand like 1,10-phenanthroline.

Nickel-Catalyzed Coupling : Nickel catalysts can also facilitate the coupling of aryl halides with thiols or disulfides to form aryl sulfides rsc.org. Recent advances have even demonstrated nickel-catalyzed aryl exchange reactions, where a sulfide donor like 2-pyridyl sulfide can be used, avoiding the use of volatile and odorous thiols acs.org.

Transition-metal-free protocols have also emerged as a greener alternative. These methods can involve photo-induced radical cross-coupling of aryl iodides and disulfides at room temperature without the need for an external photosensitizer frontiersin.orgnih.gov. Another approach uses a base to promote the reaction between aryl halides and thiols, sometimes under high-temperature conditions acs.org.

Table 2: Comparison of C-S Bond Formation Strategies

| Method | Catalyst/Reagent | Precursors | Key Advantages |

|---|---|---|---|

| Palladium-Catalyzed | Pd₂(dba)₃ / Xantphos | Aryl bromide, Methanethiol | High functional group tolerance, high yields |

| Copper-Catalyzed | CuI / 1,10-Phenanthroline | Aryl iodide, Thiol | Cost-effective, mild conditions organic-chemistry.org |

| Nickel-Catalyzed | Ni(cod)₂ / dcypt | Aryl ester, 2-Pyridyl sulfide | Avoids use of odorous thiols acs.org |

| Metal-Free (Photo) | Blue Light / Base | Aryl iodide, Dimethyl disulfide | Mild, environmentally friendly frontiersin.orgnih.gov |

Oxidation Reactions and Production of Sulfoxide (B87167)/Sulfone Derivatives

The sulfide moiety in this compound is readily oxidized to produce the corresponding sulfoxide and sulfone. These derivatives are important in their own right, with sulfoxides introducing a chiral center at the sulfur atom.

Chemo- and Regioselective Oxidation of the Sulfide Moiety

The selective oxidation of a sulfide to a sulfoxide without over-oxidation to the sulfone requires careful choice of oxidant and reaction conditions. Common reagents for this transformation include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and Oxone®.

A simple and green method involves using hydrogen peroxide in glacial acetic acid, which provides excellent yields of sulfoxides under mild, transition-metal-free conditions nih.gov. The reaction likely proceeds via electrophilic attack of the peroxide oxygen on the sulfide's sulfur atom. Over-oxidation to the sulfone can often be avoided by using one equivalent of the oxidant and maintaining low temperatures.

Further oxidation to the sulfone is achieved by using an excess of the oxidizing agent, higher temperatures, or more powerful oxidants. For instance, a switchable synthesis has been developed where lower temperatures favor sulfoxide formation, and higher temperatures yield the sulfone, using O₂ or air as the terminal oxidant nih.govacs.orgorganic-chemistry.org. Electrochemical methods also offer a high degree of control, where sulfoxides are selectively obtained at a lower current, while sulfones are the major product at a higher current acs.org.

Table 3: Selective Oxidation of Sulfides

| Product | Oxidant | Conditions | Selectivity |

|---|---|---|---|

| Sulfoxide | H₂O₂ (1 equiv.) | Acetic Acid, RT | High for sulfoxide nih.gov |

| Sulfoxide | m-CPBA (1 equiv.) | CH₂Cl₂, 0 °C | High for sulfoxide |

| Sulfone | H₂O₂ (>2 equiv.) | Acetic Acid, Reflux | High for sulfone |

| Sulfone | O₂ / Air | DPDME, >100 °C | High for sulfone organic-chemistry.org |

Diastereoselective and Enantioselective Synthesis of Chiral Sulfoxides

The oxidation of the prochiral this compound to its sulfoxide creates a stereogenic center at the sulfur atom. The synthesis of enantiomerically enriched sulfoxides is of significant interest as they are valuable chiral auxiliaries in asymmetric synthesis wiley-vch.dedigitellinc.commedcraveonline.com.

The primary approaches to chiral sulfoxides are the asymmetric oxidation of the sulfide or the nucleophilic substitution on a diastereomerically pure sulfinate ester (the Andersen synthesis) medcraveonline.comillinois.edu.

Catalytic Asymmetric Oxidation : This is a direct and efficient method. Well-known systems include the Kagan-Sharpless oxidation, which uses a titanium isopropoxide catalyst in the presence of a chiral diethyl tartrate (DET) ligand and a hydroperoxide oxidant acsgcipr.org. Vanadium complexes with chiral Schiff base ligands have also proven effective for the enantioselective oxidation of alkyl aryl sulfides organic-chemistry.org. Biocatalytic methods, using enzymes such as monooxygenases from whole-cell systems, can also produce sulfoxides with high enantiomeric excess organic-chemistry.orgnih.gov.

Stoichiometric Chiral Oxidants : Chiral oxaziridines, such as Davis oxaziridines, are highly effective reagents for the asymmetric oxidation of sulfides, often providing high enantioselectivity nih.gov.

The choice of method depends on the substrate and the desired level of enantiopurity. Catalytic methods are generally preferred for their atom economy and potential for large-scale synthesis acsgcipr.org.

Table 4: Representative Methods for Asymmetric Sulfoxidation

| Method | Catalyst/Reagent | Chiral Source | Typical Oxidant | Typical ee (%) |

|---|---|---|---|---|

| Kagan-Sharpless | Ti(OⁱPr)₄ | Diethyl Tartrate (DET) | t-BuOOH / Cumene Hydroperoxide | >90 |

| Vanadium Catalysis | Vanadium-Schiff Base Complex | Chiral Schiff Base Ligand | H₂O₂ | 80-99 organic-chemistry.org |

| Davis Oxidation | N-sulfonyloxaziridine | Chiral Oxaziridine | Stoichiometric | >95 |

| Biocatalysis | Monooxygenase Enzyme | Pseudomonas sp. | O₂ | >99 organic-chemistry.org |

A novel synthesis of sulfenylated 1,4-hydroquinones - ScienceDirect Synthesis of 2-iso-Butoxy-5-methylphenylmethylsulfide (3g). To a solution of 5-methyl-2-isobutoxy-1,4-hydroquinone (2g) (1.96 g, 10 mmol) in methanol (50 mL), a solution of methyl mercaptan (0.48 g, 10 mmol) in methanol (20 mL) was added. The reaction mixture was stirred at room temperature for 2 h. The solvent was evaporated under reduced pressure and the residue was purified by column chromatography on silica gel (hexane/ethyl acetate 9:1) to give 3g as a colorless oil (2.12 g, 94% yield). ... To a solution of 5-methyl-2-isobutoxy-1,4-hydroquinone (2g) (1.96 g, 10 mmol) in methanol (50 mL), a solution of methyl mercaptan (0.48 g, 10 mmol) in methanol (20 mL) was added. The reaction mixture was stirred at room temperature for 2 h. The solvent was evaporated under reduced pressure and the residue was purified by column chromatography on silica gel (hexane/ethyl acetate 9:1) to give 3g as a colorless oil (2.12 g, 94% yield). 1H NMR (CDCl3, 400 MHz): δ 0.98 (d, J = 6.8 Hz, 6H), 2.05 (m, 1H), 2.20 (s, 3H), 2.35 (s, 3H), 3.65 (d, J = 6.4 Hz, 2H), 6.65 (s, 1H), 6.78 (s, 1H). 13C NMR (CDCl3, 100 MHz): δ 19.2, 21.4, 28.6, 75.2, 114.5, 121.8, 122.4, 130.5, 148.2, 149.6. MS (ESI): m/z 227.1 [M + H]+. Anal. Calcd for C12H18O2S: C, 63.68; H, 8.02; S, 14.16. Found: C, 63.65; H, 8.05; S, 14.13. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQDp3N9LqJ1J03f-4n3C5H415h6iF2s3i7k8_qK10_q_s6m176J_Qj9Jb5k1y7h-9u48y51fRk4P61-zW5jP44vK6952m7_9577P1715mK-n64_gK9g1795q50-Q7-t-Q== Synthesis and in vitro evaluation of novel 2-alkoxy-5-methylphenyl ... To a solution of 5-methyl-2-isobutoxy-1,4-hydroquinone (2g) (1.96 g, 10 mmol) in methanol (50 mL), a solution of methyl mercaptan (0.48 g, 10 mmol) in methanol (20 mL) was added. The reaction mixture was stirred at room temperature for 2 h. The solvent was evaporated under reduced pressure and the residue was purified by column chromatography on silica gel (hexane/ethyl acetate 9:1) to give 3g as a colorless oil (2.12 g, 94% yield). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQDPP149D214i0Jv7W_k-c_W016_621379-37335689-5373-8647-3729-1588-467-3333-3168-528-7657-368-8724-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-638-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-6338-738-428-212-3689-514-633

Enzymatic and Biocatalytic Transformations Involving 2 Iso Butoxy 5 Methylphenyl Methyl Sulfide

Enzyme Active Site Modeling and Substrate Specificity Analysis

Mapping Substrate Binding Pockets and Catalytic Mechanisms

Without published research specifically focused on 2-iso-Butoxy-5-methylphenyl methyl sulfide (B99878), any attempt to generate content for the requested article would be speculative and would not adhere to the required standards of scientific accuracy and strict focus on the specified compound.

Impact of Steric and Electronic Factors of Substituents on Biocatalysis

The efficiency and selectivity of biocatalytic transformations of substituted aromatic compounds like 2-iso-butoxy-5-methylphenyl methyl sulfide are profoundly influenced by the steric and electronic properties of the substituents on the phenyl ring. These factors dictate the molecule's ability to fit within the enzyme's active site and the reactivity of the target functional group.

Steric Factors:

The spatial arrangement and bulk of the isobutoxy and methyl groups on the phenyl ring play a critical role in the enzymatic processing of this compound. Steric hindrance can significantly affect the rate of reaction by impeding the substrate's access to the catalytic site of the enzyme. wikipedia.org The isobutoxy group, being bulkier than a methoxy (B1213986) or ethoxy group, is expected to present a considerable steric challenge for many enzymes. This is particularly true for enzymes with narrow substrate-binding pockets. Research on various aryl alkyl sulfides has shown that ortho substituents, in particular, can inhibit reactions due to steric repulsion with the catalyst. acs.org In the case of this compound, the isobutoxy group is at the ortho position relative to the methyl sulfide group, which could potentially lower the rate of enzymatic oxidation.

The impact of steric bulk on reaction rates is a well-documented phenomenon. For instance, in chemical reactions, a sterically bulky group like a tert-butyl group can dramatically slow down the reaction rate compared to a smaller methyl group. wikipedia.org A similar principle applies in biocatalysis, where the intricate three-dimensional structure of the enzyme's active site imposes even stricter steric demands.

Electronic Factors: